molecular formula C19H14ClN5O B2489225 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea CAS No. 862811-90-3

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea

Cat. No.: B2489225
CAS No.: 862811-90-3
M. Wt: 363.81
InChI Key: QZLJXWWTDBPPET-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group and an imidazo[1,2-a]pyrimidinyl group, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via substitution reactions. The final step involves the formation of the urea linkage, which can be accomplished using reagents such as phosgene or isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea
  • 1-(4-fluorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea
  • 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-3-yl}phenyl)urea

Uniqueness

1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c20-14-5-7-15(8-6-14)22-19(26)23-16-4-1-3-13(11-16)17-12-25-10-2-9-21-18(25)24-17/h1-12H,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLJXWWTDBPPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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